Lipophilicity Shift (XLogP3 1.7 vs. 2.3) Relative to the Regioisomer Bearing CF₃ on Pyrazole
The target compound exhibits a calculated XLogP3 of 1.7 [1], whereas the regioisomer 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)pyridine, in which the CF₃ group is positioned on the pyrazole ring instead of the pyridine, shows a LogP value of 2.28 as reported by the same reputable vendor using a consistent calculation method . The difference of approximately 0.6 log units indicates that the target compound is substantially less lipophilic, which can translate into measurably higher aqueous solubility and a different pharmacokinetic partitioning profile when these building blocks are incorporated into lead molecules.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine; LogP = 2.28 |
| Quantified Difference | Δ logP ≈ –0.6 (less lipophilic) |
| Conditions | Computed logP values; XLogP3 for target (PubChem), vendor-calculated LogP for comparator (Fluorochem) |
Why This Matters
A 0.6 log unit decrease predicts roughly a four-fold increase in intrinsic aqueous solubility, directly impacting formulation, assay compatibility, and the choice of this building block for polar target binding sites.
- [1] PubChem Compound Summary for CID 45598119, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45598119 View Source
